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Compound of Interest

Compound Name: 2,6-Difluorobenzenethiol

Cat. No.: B064330

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,6-
Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2,6-difluorobenzenethiol, a fluorinated aromatic thiol of interest in medicinal
chemistry and materials science. Due to the limited availability of specific experimental data for
this particular isomer, this guide combines reported data for closely related compounds with
established principles of organic chemistry to offer a reliable resource for researchers.

Physical and Chemical Properties

2,6-Difluorobenzenethiol is a derivative of thiophenol with two fluorine atoms positioned ortho
to the thiol group. This substitution pattern significantly influences its electronic properties and
reactivity.

Table 1: Physical and Chemical Properties of 2,6-Difluorobenzenethiol and Related Isomers
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Property

2,6-
Difluorobenzenethi
ol (Estimated)

2,4-
Difluorobenzenethi
ol (Reported)

3,4-
Difluorobenzenethi
ol (Reported)

Molecular Formula CeHaF2S CeHaF2S CeHaF2S
Molecular Weight 146.16 g/mol 146.16 g/mol [1][2] 146.16 g/mol
Melting Point N/A N/A N/A
N ) 59 °C at 20 mmHg[1]
Boiling Point N/A N/A
[2]
) 1.29 g/mL at 25 °C[1]
Density N/A N/A
[2]
Expected to be ) )
) Soluble in organic
soluble in common
] ) solvents such as
- organic solvents like
Solubility N/A ether, chloroform and
ether, chloroform, and
) alcohol; poorly soluble
alcohols; sparingly )
] in water.[5]
soluble in water.[3][4]
Estimated to be
slightly lower than
thiophenol (6.6) dueto 5.78 £ 0.48
pKa ) N/A
the electron- (Predicted)[1]

withdrawing nature of

fluorine.

Note: "N/A" indicates that specific experimental data for 2,6-difluorobenzenethiol was not

found in the searched literature. The properties of fluorinated aromatic compounds can be

influenced by the substitution pattern[4].

**2. Spectroscopic Data (Expected)

While specific spectra for 2,6-difluorobenzenethiol are not readily available, the expected

spectroscopic characteristics can be inferred from data for analogous compounds.
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e 1H NMR: The aromatic region would likely show a complex multiplet pattern due to proton-
fluorine coupling. The thiol proton (-SH) would appear as a singlet, with its chemical shift
influenced by solvent and concentration.

e 13C NMR: The spectrum would display distinct signals for the fluorinated and non-fluorinated
aromatic carbons, with characteristic C-F coupling constants.

e 19F NMR: A single resonance is expected for the two equivalent fluorine atoms, with coupling
to the aromatic protons. The chemical shift would be in the typical range for aryl fluorides.

» IR Spectroscopy: Characteristic absorption bands would include S-H stretching (around
2550 cm™1), C-S stretching, and aromatic C-H and C=C stretching vibrations. The presence
of strong C-F stretching bands is also expected.

e Mass Spectrometry: The molecular ion peak would be observed at m/z 146. The
fragmentation pattern would likely involve the loss of the thiol group and potentially
rearrangement of the fluorine atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 2,6-difluorobenzenethiol
are not explicitly published. However, based on established methods for the synthesis of aryl
thiols, a plausible synthetic route can be proposed.

Proposed Synthesis of 2,6-Difluorobenzenethiol

Two primary retrosynthetic approaches are considered: the Leuckart thiophenol synthesis from
2,6-difluoroaniline and the Newman-Kwart rearrangement starting from 2,6-difluorophenol.
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Proposed Synthesis of 2,6-Difluorobenzenethiol

Route B: Newman-Kwart Rearrangement
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Caption: Proposed synthetic routes to 2,6-difluorobenzenethiol.

3.1.1. Route A: Leuckart Thiophenol Reaction from 2,6-Difluoroaniline

This method involves the diazotization of 2,6-difluoroaniline followed by reaction with a

xanthate salt and subsequent hydrolysis.[6][7][8]

Experimental Protocol (General):

Diazotization: 2,6-Difluoroaniline is dissolved in an acidic agueous solution (e.g., HCI) and

cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining

the low temperature to form the corresponding diazonium salt.

Xanthate Formation: A solution of potassium ethyl xanthate is then added to the diazonium

salt solution. The reaction is typically warmed gently to facilitate the formation of the aryl

xanthate.
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e Hydrolysis: The resulting aryl xanthate is hydrolyzed under basic conditions (e.g., with NaOH
or KOH) to yield the thiophenol.

» Workup and Purification: The reaction mixture is acidified, and the product is extracted with
an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The
crude product can be purified by distillation or chromatography.

3.1.2. Route B: Newman-Kwart Rearrangement from 2,6-Difluorophenol

This route involves the conversion of a phenol to a thiophenol via a thermal rearrangement of
an O-aryl thiocarbamate.[9][10]

Experimental Protocol (General):

o O-Aryl Thiocarbamate Formation: 2,6-Difluorophenol is deprotonated with a base (e.g., NaH)
and then reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride)
to form the O-aryl thiocarbamate.

o Newman-Kwart Rearrangement: The isolated O-aryl thiocarbamate is heated to a high
temperature (typically >200 °C) to induce the intramolecular rearrangement to the S-aryl
thiocarbamate.

o Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed with a strong base (e.g., KOH) to
afford the thiophenol.

o Workup and Purification: Similar to the Leuckart reaction, the product is isolated by
acidification, extraction, and purified by distillation or chromatography.

Purification

Thiophenols can be purified by several methods, including:

« Distillation: Vacuum distillation is often employed for liquid thiophenols to prevent
decomposition at high temperatures.

o Chromatography: Column chromatography on silica gel can be used to separate the desired
product from impurities.
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o Chemical Purification: Treatment with a base to form the thiolate salt, followed by washing
with an organic solvent to remove non-acidic impurities, and then re-acidification to
regenerate the pure thiophenol.

Reactivity and Applications in Drug Development

The presence of two electron-withdrawing fluorine atoms at the ortho positions makes the thiol
group of 2,6-difluorobenzenethiol more acidic compared to thiophenol. The fluorine atoms
also provide steric hindrance around the sulfur atom, which can influence its reactivity in
nucleophilic substitution reactions.

Fluorinated aromatic moieties are of significant interest in drug design. The incorporation of
fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug
candidates[11]. While specific applications of 2,6-difluorobenzenethiol are not extensively
documented, the 2,6-difluorophenyl group is a key structural feature in some non-nucleoside
reverse transcriptase inhibitors (NNRTIs) for HIV-1. This suggests that derivatives of 2,6-
difluorobenzenethiol could be valuable intermediates in the synthesis of novel therapeutic
agents.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of
2,6-difluorobenzenethiol.
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Caption: A logical workflow for the synthesis and analysis of 2,6-difluorobenzenethiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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